molecular formula C12H17O4P B12515699 Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate CAS No. 724705-90-2

Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate

Cat. No.: B12515699
CAS No.: 724705-90-2
M. Wt: 256.23 g/mol
InChI Key: WDIRVNODFRWWTQ-UHFFFAOYSA-N
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Description

Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group attached to a dimethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate typically involves the reaction of 2,5-dimethylphenylacetyl chloride with dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate
  • Dimethyl [2-(2,4-dimethylphenyl)-2-oxoethyl]phosphonate
  • Dimethyl [2-(3,5-dimethylphenyl)-2-oxoethyl]phosphonate

Uniqueness

This compound is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in different chemical and biological properties compared to similar compounds.

Properties

CAS No.

724705-90-2

Molecular Formula

C12H17O4P

Molecular Weight

256.23 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1-(2,5-dimethylphenyl)ethanone

InChI

InChI=1S/C12H17O4P/c1-9-5-6-10(2)11(7-9)12(13)8-17(14,15-3)16-4/h5-7H,8H2,1-4H3

InChI Key

WDIRVNODFRWWTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CP(=O)(OC)OC

Origin of Product

United States

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